molecular formula C8H6Br4O2 B11964133 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene CAS No. 19403-94-2

1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

Cat. No.: B11964133
CAS No.: 19403-94-2
M. Wt: 453.75 g/mol
InChI Key: HKFSRBRPQZBBFJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is a brominated aromatic compound with the molecular formula C8H6Br4O2. It is characterized by the presence of four bromine atoms and two methoxy groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene can be synthesized through the bromination of 3,6-dimethoxybenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring at the 1,2,4,5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like zinc or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include less brominated benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrabromo-3,6-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: Similar in structure but with chlorine atoms instead of bromine.

    2,3,5,6-Tetrabromo-1,4-dimethoxybenzene: Similar in structure but with different positions of bromine and methoxy groups.

Uniqueness: 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is unique due to its specific arrangement of bromine and methoxy groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

19403-94-2

Molecular Formula

C8H6Br4O2

Molecular Weight

453.75 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-dimethoxybenzene

InChI

InChI=1S/C8H6Br4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3

InChI Key

HKFSRBRPQZBBFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)OC)Br)Br

Origin of Product

United States

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